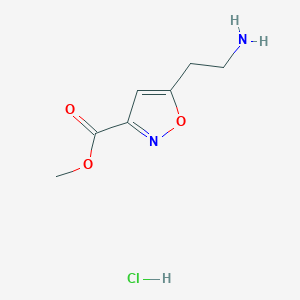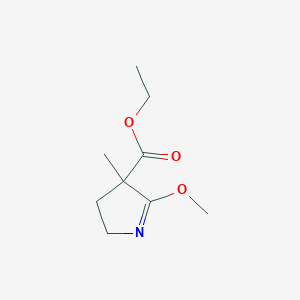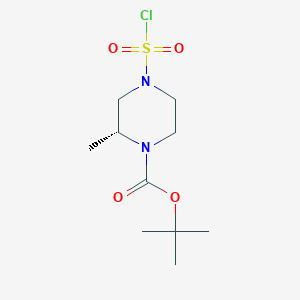![molecular formula C7H13NO B6603000 rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9](/img/structure/B6603000.png)
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol, also known as RAC-M, is a synthetic chiral molecule that has been used in a variety of scientific research applications. The molecule has a unique structure that gives it several advantages in terms of its stability and reactivity. RAC-M has been used in a number of different studies, including those related to the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs. rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has also been used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-target interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in the study of drug-drug interactions and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is not yet fully understood. It is believed that the molecule binds to certain proteins in the body, which in turn modulates the activity of the proteins. This binding is thought to be responsible for the biochemical and physiological effects of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol.
Biochemical and Physiological Effects
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, alter the expression of certain genes, and modulate the activity of certain receptors. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has some limitations for use in laboratory experiments. For example, it is not water soluble and is not able to penetrate cell membranes.
Future Directions
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has a number of potential future directions. It could be used in the development of new drugs and the study of drug-target interactions. It could also be used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-drug interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of drug-receptor interactions and the development of new drug delivery systems. Finally, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of the biochemical and physiological effects of new compounds.
Synthesis Methods
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is synthesized from a variety of starting materials including aldehydes, ketones, and alcohols. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves the condensation of the starting materials with a chiral amine, such as (S)-1-phenylethylamine, followed by the addition of a catalytic amount of aqueous sodium hydroxide. The reaction proceeds through a series of steps to yield the desired product. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINFFXLFEOUHQZ-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)





![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)

